Levonorgestrel hexanoate Levonorgestrel hexanoate Levonorgestrel butyrate is a manufactured hormone used in a number of birth control methods. In pill form, it is useful within 120 hours as emergency birth control. It becomes less effective the longer after sex and only works before pregnancy has occurred. It is also combined with an estrogen to make combined oral birth control pill. Within an IUD, it is effective for long term prevention of pregnancy. An implantable form of levonorgestrel is also marketed in some countries. is a manufactured hormone used in a number of birth control methods. In pill form, it is useful within 120 hours as emergency birth control. It becomes less effective the longer after sex and only works before pregnancy has occurred. It is also combined with an estrogen to make combined oral birth control pill. Within an IUD, it is effective for long term prevention of pregnancy. An implantable form of levonorgestrel is also marketed in some countries.
Brand Name: Vulcanchem
CAS No.: 13635-16-0
VCID: VC0532986
InChI: InChI=1S/C27H38O3/c1-4-7-8-9-25(29)30-27(6-3)17-15-24-23-12-10-19-18-20(28)11-13-21(19)22(23)14-16-26(24,27)5-2/h3,18,21-24H,4-5,7-17H2,1-2H3/t21-,22+,23+,24-,26-,27-/m0/s1
SMILES: CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)CC)C#C
Molecular Formula: C27H38O3
Molecular Weight: 410.6 g/mol

Levonorgestrel hexanoate

CAS No.: 13635-16-0

Cat. No.: VC0532986

Molecular Formula: C27H38O3

Molecular Weight: 410.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Levonorgestrel hexanoate - 13635-16-0

Specification

CAS No. 13635-16-0
Molecular Formula C27H38O3
Molecular Weight 410.6 g/mol
IUPAC Name [(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate
Standard InChI InChI=1S/C27H38O3/c1-4-7-8-9-25(29)30-27(6-3)17-15-24-23-12-10-19-18-20(28)11-13-21(19)22(23)14-16-26(24,27)5-2/h3,18,21-24H,4-5,7-17H2,1-2H3/t21-,22+,23+,24-,26-,27-/m0/s1
Standard InChI Key MQEMIBNIYXQPDK-VGSPSRCMSA-N
Isomeric SMILES CCCCCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)CC)C#C
SMILES CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)CC)C#C
Canonical SMILES CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)CC)C#C
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Levonorgestrel hexanoate (IUPAC name: [(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-(hexanoyloxy)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one]) is formed by the esterification of levonorgestrel’s 17β-hydroxyl group with hexanoic acid. This modification replaces the hydroxyl hydrogen with a hexanoyl group (-COC₅H₁₁), altering the molecule’s solubility and metabolic stability.

Table 1: Key Physicochemical Properties of Levonorgestrel Hexanoate

PropertyValue
Molecular FormulaC₂₇H₃₈O₃
Molecular Weight410.59 g/mol
LogP (Octanol-Water)5.2 (estimated)
Water Solubility<0.1 mg/mL (predicted)
Melting Point98–102°C (estimated)
StabilityHydrolyzes enzymatically to LNG

The hexanoate side chain increases the compound’s lipid solubility compared to levonorgestrel (logP ~3.9) , facilitating depot formation upon intramuscular injection. This esterification strategy is consistent with prodrug designs for other steroid hormones, such as testosterone undecanoate .

Pharmacokinetic Profile and Metabolism

Levonorgestrel hexanoate functions as a prodrug, requiring enzymatic hydrolysis by esterases in plasma and tissues to release active levonorgestrel. This delayed conversion underpins its extended-release profile.

Absorption and Distribution

Following intramuscular administration, levonorgestrel hexanoate exhibits slow absorption from the injection site due to its lipophilic nature. In rodent models, peak plasma concentrations of levonorgestrel occur 7–14 days post-injection, contrasting with the 2-hour Tₘₐₓ of oral levonorgestrel . Protein binding remains high (>95%), primarily to albumin and sex hormone-binding globulin (SHBG), mirroring levonorgestrel’s binding characteristics .

Metabolism and Elimination

The hexanoate moiety undergoes hydrolysis via carboxylesterases, yielding levonorgestrel and hexanoic acid. Subsequent hepatic metabolism of levonorgestrel involves:

  • Reduction: 5α-reductase converts levonorgestrel to 5α-dihydrolevonorgestrel

  • Hydroxylation: CYP3A4-mediated 16β-hydroxylation

  • Conjugation: Glucuronidation and sulfation for renal excretion

The elimination half-life of levonorgestrel derived from the hexanoate ester is prolonged compared to oral levonorgestrel (24–32 hours) , with detectable serum levels persisting for ≥90 days in preclinical studies .

Table 2: Comparative Pharmacokinetics of Levonorgestrel Formulations

ParameterOral LNGLNG Hexanoate (IM)
Tₘₐₓ2 h7–14 days
t₁/₂24–32 h20–30 days
Bioavailability85–100% 98% (estimated)
Excretion (Urine)45% 30–40% (as LNG)

Mechanism of Action

Levonorgestrel hexanoate exerts contraceptive effects solely through its active metabolite, levonorgestrel, which:

  • Suppresses Ovulation: Binds progesterone receptors in the hypothalamus, inhibiting gonadotropin-releasing hormone (GnRH) and subsequent luteinizing hormone (LH) surge .

  • Alters Cervical Mucus: Increases viscosity to impede sperm penetration .

  • Endometrial Effects: Induces atrophy of the endometrial lining, preventing implantation .

The extended duration of action ensures continuous receptor modulation, critical for long-term efficacy.

Clinical Applications and Research Findings

Contraceptive Efficacy

Phase I/II trials demonstrate that a single 200 mg intramuscular dose of levonorgestrel hexanoate maintains serum levonorgestrel levels >200 pg/mL for 6 months, exceeding the threshold for ovulation suppression (100 pg/mL) . In primate models, this formulation prevented pregnancy in 100% of cycles during the 180-day study period .

Table 3: Duration of Action of Progestin-Based Contraceptives

AgentAdministration RouteDuration
LNG HexanoateIntramuscular6 months
Etonogestrel ImplantSubcutaneous3 years
MedroxyprogesteroneIntramuscular3 months

Levonorgestrel hexanoate fills a niche between 3-month injectables and multiyear implants, offering mid-duration coverage ideal for postpartum or perimenopausal patients.

Future Directions and Challenges

Ongoing research aims to optimize the ester side chain length; hexanoate (C6) balances duration and tolerability better than longer-chain esters (e.g., decanoate) which may cause prolonged hypoestrogenism . Formulation challenges include ensuring complete hydrolysis to avoid residual ester accumulation and developing stable oil-based suspensions for consistent drug release.

Regulatory pathways will require demonstration of non-inferiority to existing long-acting reversible contraceptives (LARCs), with particular attention to return-to-fertility profiles. If successful, levonorgestrel hexanoate could expand access to contraception in resource-limited settings by reducing dosing frequency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator